![molecular formula C12H10BrN3O2S B2486876 5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide CAS No. 536722-56-2](/img/structure/B2486876.png)
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds involves the use of direct lithiations and a bromination reaction . These lithiation reactions are typically carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile . This is a multi-step protocol that starts from a base molecule like thiophene .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve free radical reactions . For instance, N-bromosuccinimide (NBS) is often used in these reactions, where it loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then interacts with other compounds to form new products .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
This compound plays a significant role in the synthesis of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are among the most hardly accessible and insufficiently studied analogs within this class of organic compounds, and they are also biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using this compound, exhibit high antioxidant activity .
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have also been identified for their antimicrobial properties .
Herbicidal Activity
These compounds have been developed for their herbicidal activities .
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have been reported to have anti-inflammatory effects .
Antifungal Activity
These compounds have also been identified for their antifungal properties .
Antitumor Activity
Thiazolo[4,5-b]pyridines have been reported to have antitumor effects .
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant biological activities , suggesting that this compound may also produce notable effects at the molecular and cellular levels.
properties
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c13-10-4-3-9(18-10)11(17)16-12(19)15-7-8-2-1-5-14-6-8/h1-6H,7H2,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSQVSUGQULALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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